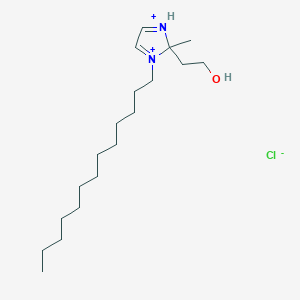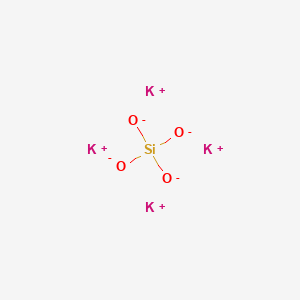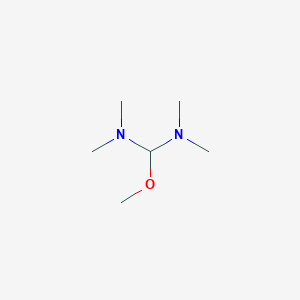
1-乙基-4-(甲氧羰基)吡啶鎓碘化物
描述
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is a quaternary ammonium salt with the molecular formula C(9)H({12})INO(_2). This compound is known for its utility in various chemical and industrial applications, particularly due to its unique structural properties which include a pyridinium ring substituted with an ethyl group and a methoxycarbonyl group.
科学研究应用
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is utilized in various scientific research fields:
Chemistry: Used as a probe for micropolarity determinations and in the preparation of complex ionic compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its ionic nature.
Industry: Employed in the synthesis of specialty chemicals and as an intermediate in organic synthesis.
作用机制
Target of Action
The primary targets of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide are bacterial and fungal cells . The compound interacts with the cell membrane of these microorganisms, leading to structural and functional alterations .
Mode of Action
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is theorized to interact with the cell membrane of bacterial and fungal cells . This interaction leads to structural and functional alterations in the cell membrane, disrupting cellular metabolism .
Biochemical Pathways
The precise biochemical pathways affected by 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide are still under investigation. It is known that the compound disrupts cellular metabolism, which could potentially affect a wide range of biochemical pathways within the cell .
Result of Action
The result of the action of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is the disruption of cellular metabolism in bacterial and fungal cells . This disruption ultimately leads to cell death , providing a potential mechanism for the compound’s antimicrobial activity.
生化分析
Biochemical Properties
It is known to interact with various biomolecules, potentially influencing their function
Cellular Effects
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide has been examined for its ability to inhibit the growth of specific bacteria and fungi . It is theorized that it interacts with the cell membrane of these organisms, leading to structural and functional alterations . This interaction is believed to disrupt cellular metabolism, ultimately culminating in cell death .
Molecular Mechanism
It is theorized that it interacts with the cell membrane of bacterial and fungal cells, leading to structural and functional alterations . This interaction is believed to disrupt cellular metabolism, ultimately culminating in cell death .
准备方法
Synthetic Routes and Reaction Conditions
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 4-(methoxycarbonyl)pyridine with ethyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or acetone under reflux conditions. The general reaction scheme is as follows:
4-(Methoxycarbonyl)pyridine+Ethyl iodide→1-Ethyl-4-(methoxycarbonyl)pyridinium iodide
Industrial Production Methods
On an industrial scale, the production of 1-ethyl-4-(methoxycarbonyl)pyridinium iodide follows similar principles but is optimized for larger yields and cost-efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
化学反应分析
Types of Reactions
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction Reactions: The pyridinium ring can participate in redox reactions, although these are less common.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium chloride or potassium bromide in polar solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Products: Depending on the nucleophile used, products such as 1-ethyl-4-(methoxycarbonyl)pyridinium chloride or bromide.
Hydrolysis Products: 1-Ethyl-4-carboxypyridinium iodide.
相似化合物的比较
Similar Compounds
- 1-Methyl-4-(methoxycarbonyl)pyridinium iodide
- 1-Ethyl-3-(methoxycarbonyl)pyridinium iodide
- 1-Ethyl-4-(carboxy)pyridinium iodide
Uniqueness
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical reactivity and physical properties. Compared to its analogs, it may offer different solubility, stability, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
属性
IUPAC Name |
methyl 1-ethylpyridin-1-ium-4-carboxylate;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO2.HI/c1-3-10-6-4-8(5-7-10)9(11)12-2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEAJXXGUZQCPN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C(=O)OC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883666 | |
| Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-65-1 | |
| Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridinium, iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide in scientific research?
A1: 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide is primarily employed as a solvatochromic probe to determine the micropolarity of various systems. [, , ] This compound exhibits a distinct charge-transfer band in the UV-Visible spectrum, which shifts depending on the polarity of the surrounding environment. By measuring the transition energy of this band, researchers can quantify the polarity of solutions, micelles, and other microenvironments. []
Q2: Can you provide an example of how 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide is used to study micelles?
A2: In a study investigating the formation of reverse micelles in supercritical carbon dioxide, researchers utilized 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide to determine the polarity of the micelle's aqueous core. [] By dissolving the probe in the micellar solution and observing the shift in its charge-transfer band, they could deduce information about the microenvironment within the micelles.
Q3: How does the structure of 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide relate to its application as a solvatochromic probe?
A3: While specific structure-activity relationship studies on this compound are limited within the provided research, its solvatochromic properties are attributed to the presence of the pyridinium ring and its ability to undergo charge-transfer transitions. [] The sensitivity of these transitions to solvent polarity makes it a suitable probe for characterizing microenvironments.
Q4: Are there any limitations to using 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide as a polarity probe?
A4: Yes, one study highlights the limitations of using certain solvatochromic probes, including 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide, for assessing hydrogen bond donor (HBD) properties of solvents. [] The research indicates that relying solely on this probe for HBD determination may not provide a comprehensive understanding of solvent properties and should be interpreted cautiously.
Q5: What other research areas involve the use of 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide?
A5: Beyond its role as a solvatochromic probe, 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide has been investigated using semi-empirical molecular orbital calculations and UV-Visible spectroscopy to understand its charge-transfer complex formation. [] This research delves into the electronic structure and interactions of the compound, contributing to a broader understanding of its chemical behavior.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















